Chemical structure and physical properties of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol
Chemical structure and physical properties of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol
An In-depth Technical Guide to 3-Amino-2-methyl-1,1-diphenylpropan-2-ol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, a substituted propanolamine with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule in public databases, this document synthesizes information from closely related analogues and established synthetic methodologies for this class of compounds.
Chemical Structure and Nomenclature
The nomenclature of substituted propanolamines can vary. For the purpose of this guide, 3-Amino-2-methyl-1,1-diphenylpropan-2-ol refers to the chemical structure with a primary amine at the third carbon, and a methyl group and a hydroxyl group on the second carbon of the propanol backbone. The first carbon is substituted with two phenyl groups.
Key Structural Features:
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Chiral Center: The carbon at the second position (C2) is a chiral center, meaning this compound can exist as a pair of enantiomers.
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Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which influences its reactivity.
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Steric Hindrance: The two phenyl groups and the methyl group create significant steric hindrance around the hydroxyl group.
Caption: Chemical structure of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.
Physicochemical Properties
| Property | Value (for 2-Methyl-3-(methylamino)-1,1-diphenylpropan-2-ol) | Source |
| Molecular Formula | C17H21NO | PubChem[1] |
| Molecular Weight | 255.35 g/mol | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 255.162314293 | PubChem[1] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |
Synthesis Methodology
A robust and generally applicable synthetic route for 3-amino-1,1-diaryl-2-propanols involves the regiospecific ring-opening of a 1,1-diaryl-2,3-epoxypropane intermediate with an appropriate amine.[2] For the synthesis of the primary amine, 3-Amino-2-methyl-1,1-diphenylpropan-2-ol, ammonia would be the nucleophile of choice.
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from a suitable benzophenone derivative.
Caption: Proposed synthetic workflow for 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the general method described for analogous compounds and should be adapted and optimized for the specific synthesis of 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.[2]
Step 1: Synthesis of 1,1-Diphenyl-2-methyl-2,3-epoxypropane
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Starting Material: A suitable precursor derived from a benzophenone.
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Epoxidation: The precursor is treated with an epoxidizing agent, such as a peroxy acid (e.g., m-CPBA), in an appropriate solvent (e.g., dichloromethane) to form the epoxide ring.
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Work-up and Purification: The reaction mixture is washed to remove acidic byproducts, dried, and the solvent is removed under reduced pressure. The crude epoxide is then purified, typically by column chromatography.
Step 2: Ring-opening of the Epoxide with Ammonia
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Reaction Setup: The purified 1,1-Diphenyl-2-methyl-2,3-epoxypropane is dissolved in a suitable solvent, such as methanol, in a pressure-resistant vessel.
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Amination: The solution is saturated with ammonia gas at a low temperature, and the vessel is sealed. The reaction is then heated to facilitate the nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring.
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Work-up and Purification: After the reaction is complete, the vessel is cooled, and the excess ammonia and solvent are removed. The resulting crude product is then purified by crystallization or column chromatography to yield 3-Amino-2-methyl-1,1-diphenylpropan-2-ol.
Potential Applications in Drug Discovery
Substituted 3-amino-1,1-diaryl-2-propanols have been investigated for their potential as antidepressant agents.[2] A study on a series of these compounds revealed that they possess potent activity in preventing reserpine-induced effects in mice, a classic animal model for screening potential antidepressants.[2]
The rationale for their potential therapeutic effect lies in their structural similarity to known neuroactive compounds. The diphenylpropylamine scaffold is a feature of several centrally acting drugs. The specific substitutions on the propanol backbone, such as the methyl and hydroxyl groups, can modulate the compound's pharmacological profile, including its potency, selectivity for specific neurotransmitter systems, and pharmacokinetic properties.
Furthermore, compounds in this class were found to have a reduced propensity for undesirable peripheral anticholinergic effects compared to established antidepressants like imipramine, suggesting a potentially more favorable side-effect profile.[2]
Conclusion
3-Amino-2-methyl-1,1-diphenylpropan-2-ol is a chiral amino alcohol with a complex three-dimensional structure that holds promise for applications in medicinal chemistry, particularly in the development of novel antidepressant agents. While experimental data for this specific molecule is scarce, established synthetic routes for analogous compounds provide a clear path for its preparation. Further research is warranted to fully characterize its physicochemical properties and to explore its pharmacological activity in greater detail. The insights provided in this guide, based on the available scientific literature, offer a solid foundation for researchers and drug development professionals interested in this class of compounds.
References
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Cain, C. K., et al. (1983). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry, 26(7), 955-961. [Link]
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PubChem. (n.d.). 2-Methyl-3-(methylamino)-1,1-diphenylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
